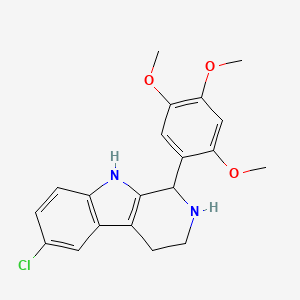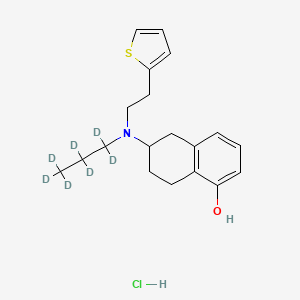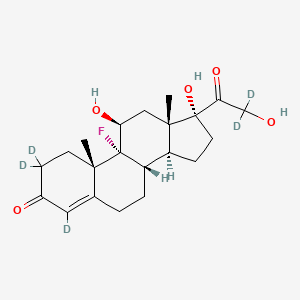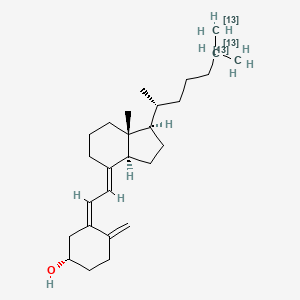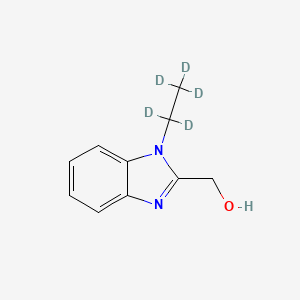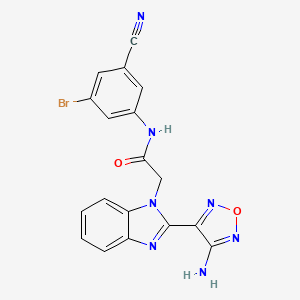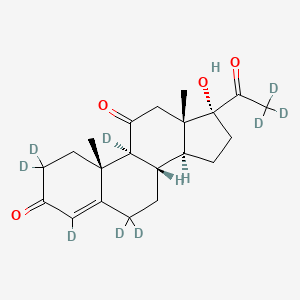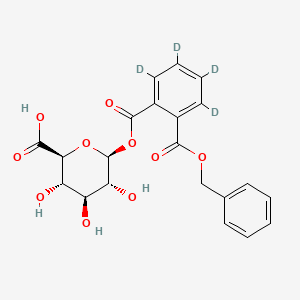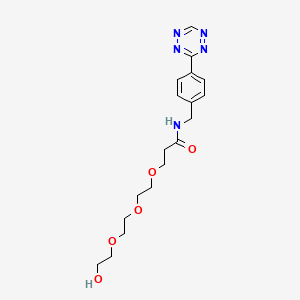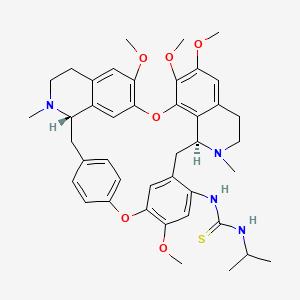
Betamethasone 21-acetate 17-propionate-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Betamethasone 21-acetate 17-propionate-d3 is a deuterium-labeled derivative of Betamethasone 21-acetate 17-propionate. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of drugs. The incorporation of stable heavy isotopes, such as deuterium, into drug molecules allows for precise quantitation during the drug development process .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Betamethasone 21-acetate 17-propionate-d3 involves the deuteration of Betamethasone 21-acetate 17-propionate. Deuteration is typically achieved by replacing hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often include the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and maintain the purity of the final product. Quality control measures are implemented to ensure the consistency and reliability of the compound for research purposes .
化学反応の分析
Types of Reactions
Betamethasone 21-acetate 17-propionate-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert ketones or aldehydes present in the compound to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like hydroxide ions, cyanide ions, and amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield ketones or carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Betamethasone 21-acetate 17-propionate-d3 is widely used in scientific research, including:
Chemistry: It serves as a tracer in studies involving the pharmacokinetics and metabolic pathways of corticosteroids.
Biology: The compound is used to investigate the biological effects of deuterium substitution on cellular processes.
Medicine: Research on the compound helps in understanding the therapeutic potential and safety profiles of corticosteroid drugs.
Industry: It is utilized in the development and testing of new pharmaceutical formulations.
作用機序
Betamethasone 21-acetate 17-propionate-d3 exerts its effects through mechanisms similar to those of Betamethasone. It acts as a glucocorticoid, binding to glucocorticoid receptors and modulating the expression of anti-inflammatory genes. The compound inhibits the activity of inflammatory transcription factors such as NF-Kappa B and phospholipase A2, leading to reduced production of pro-inflammatory mediators like arachidonic acid derivatives .
類似化合物との比較
Similar Compounds
Betamethasone 21-acetate 17-propionate: The non-deuterated form of the compound.
Betamethasone dipropionate: Another corticosteroid with similar anti-inflammatory properties.
Dexamethasone: A closely related corticosteroid with a similar mechanism of action.
Uniqueness
Betamethasone 21-acetate 17-propionate-d3 is unique due to the incorporation of deuterium atoms, which enhances its stability and allows for precise tracking in pharmacokinetic studies. This deuterium labeling provides valuable insights into the metabolic fate of corticosteroids and their interactions within biological systems .
特性
分子式 |
C27H35FO7 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC名 |
[(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-acetyloxyacetyl)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,3,3-trideuteriopropanoate |
InChI |
InChI=1S/C27H35FO7/c1-6-23(33)35-27(22(32)14-34-16(3)29)15(2)11-20-19-8-7-17-12-18(30)9-10-24(17,4)26(19,28)21(31)13-25(20,27)5/h9-10,12,15,19-21,31H,6-8,11,13-14H2,1-5H3/t15-,19-,20-,21-,24-,25-,26-,27-/m0/s1/i1D3 |
InChIキー |
KJYZDNSUFNSFOL-XJVOYNEISA-N |
異性体SMILES |
[2H]C([2H])([2H])CC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)C=C[C@@]43C)F)O)C)C)C(=O)COC(=O)C |
正規SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)C=CC43C)F)O)C)C)C(=O)COC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


